

# A Comparative Guide to FLT3 Inhibitors: AMG 925 (HCl) vs. AC220 (Quizartinib)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | AMG 925 (HCI) |           |
| Cat. No.:            | B2464784      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2][3] This has led to the development of targeted FLT3 inhibitors as a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of two prominent FLT3 inhibitors: AMG 925, a dual FLT3/CDK4 inhibitor, and AC220 (Quizartinib), a highly selective second-generation FLT3 inhibitor.

#### Introduction to the Inhibitors

**AMG 925 (HCI)** is a potent, orally bioavailable small molecule that uniquely acts as a dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4).[1][2][4] The rationale behind this dual inhibition is to target both the primary oncogenic driver in FLT3-mutated AML and a key regulator of the cell cycle, potentially leading to a more durable clinical response and overcoming resistance.[2][5]

AC220 (Quizartinib) is a highly potent and selective second-generation, type II FLT3 inhibitor.[6] [7] It demonstrates significant activity against FLT3 internal tandem duplication (ITD) mutations, which are the most common type of FLT3 mutation.[6] Quizartinib has been extensively evaluated in clinical trials and has shown substantial efficacy in patients with relapsed or refractory FLT3-ITD positive AML.[8][9][10]



## **Comparative Data Presentation**

The following tables summarize the key quantitative data for AMG 925 and AC220, providing a direct comparison of their biochemical potency, cellular activity, and kinase selectivity.

Table 1: In Vitro Biochemical Potency

| Target | AMG 925 IC50 | AC220 (Quizartinib) Kd |
|--------|--------------|------------------------|
| FLT3   | 2 ± 1 nM[4]  | 3.3 nM[6]              |
| CDK4   | 3 ± 1 nM[4]  | -                      |
| CDK6   | 8 ± 2 nM[4]  | -                      |
| c-KIT  | -            | 4.8 nM[6]              |

Table 2: In Vitro Cellular Activity (Anti-proliferative)

| Cell Line | FLT3 Status | AMG 925 IC₅o | AC220 (Quizartinib)<br>IC50      |
|-----------|-------------|--------------|----------------------------------|
| MOLM-13   | FLT3-ITD    | 19 nM[4]     | ~0.4 nM[6]                       |
| MV4-11    | FLT3-ITD    | 18 nM[4]     | 0.5 nM (FLT3 phosphorylation)[6] |

Table 3: Kinase Selectivity Profile

| Inhibitor           | Number of Kinases Bound<br>(Kd < 100 nM)           | Key Off-Target Kinases<br>(Potent Inhibition) |
|---------------------|----------------------------------------------------|-----------------------------------------------|
| AMG 925             | Fair overall selectivity against 442 kinases[1][4] | CDK6, CDK2, CDK1[4]                           |
| AC220 (Quizartinib) | 8[6]                                               | c-KIT[6]                                      |

Table 4: Efficacy Against Resistance Mutations



| FLT3 Mutation | AMG 925 Activity           | AC220 (Quizartinib)<br>Activity |
|---------------|----------------------------|---------------------------------|
| D835Y         | Potently inhibits[1][2][4] | Resistant[11][12]               |
| F691L         | -                          | Resistant[11][12]               |

## **Signaling Pathways and Mechanism of Action**

Both AMG 925 and AC220 function by inhibiting the constitutively activated FLT3 receptor, thereby blocking downstream signaling pathways crucial for the survival and proliferation of leukemia cells. The primary pathways affected include the STAT5, RAS/RAF/MAPK, and PI3K/AKT pathways.[13][14][15] AMG 925 exerts an additional effect by inhibiting CDK4, which leads to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.





Click to download full resolution via product page

Figure 1: Simplified FLT3 signaling pathway and points of inhibition.



#### In Vivo Efficacy and Resistance

In preclinical AML xenograft models, AMG 925 has demonstrated significant tumor growth inhibition (96-99%) without causing significant body weight loss.[1][2] This anti-tumor activity correlates with the inhibition of both STAT5 and Rb phosphorylation.[1][2] A key advantage of AMG 925 is its ability to inhibit FLT3 mutants, such as D835Y, that are resistant to other FLT3 inhibitors like AC220.[1][2][4]

Studies have shown that while resistance to AC220 can develop through the acquisition of secondary mutations in the FLT3 kinase domain (e.g., at residues D835 and F691), it is more difficult to induce resistance to AMG 925.[5][11][16][17] The dual inhibition of FLT3 and CDK4 by AMG 925 is hypothesized to reduce the occurrence of such resistance mutations.[5][16]



Click to download full resolution via product page

Figure 2: Logical flow of resistance development comparison.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FLT3 inhibitors.



#### Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

- Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Compound Addition: Prepare serial dilutions of the test compounds (AMG 925 or AC220) in DMSO and add them to the respective wells. Ensure the final DMSO concentration is below 0.1%.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis.
  Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis: Measure luminescence using a plate reader. Calculate IC<sub>50</sub> values by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

#### Western Blotting for Phospho-STAT5 and Phospho-Rb

This technique is used to detect the phosphorylation status of key downstream targets of FLT3 and CDK4.

- Cell Treatment and Lysis: Treat AML cells with the inhibitors for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.







- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, phospho-Rb, and total Rb overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.





Click to download full resolution via product page

Figure 3: General experimental workflow for inhibitor evaluation.



#### Conclusion

Both AMG 925 and AC220 (Quizartinib) are potent inhibitors of FLT3. AC220 is a highly selective FLT3 inhibitor with remarkable potency against FLT3-ITD, though its efficacy can be limited by the emergence of resistance mutations in the kinase domain. AMG 925 presents a novel approach by dually targeting FLT3 and CDK4. This dual inhibition not only affects the primary oncogenic signaling but also controls cell cycle progression, and importantly, shows efficacy against AC220-resistant FLT3 mutations. The preclinical data suggests that the unique mechanism of AMG 925 may lead to more durable responses and a reduced likelihood of developing resistance, representing a promising strategy for the treatment of FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in comparison to selective FLT3 inhibitors like Quizartinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Quizartinib (AC220): a promising option for acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]







- 9. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 inhibitor quizartinib (AC220) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | quizartinib-resistant FLT3 mutants don't bind quizartinib [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Guide to FLT3 Inhibitors: AMG 925 (HCI) vs. AC220 (Quizartinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2464784#comparing-amg-925-hcl-with-other-flt3-inhibitors-like-ac220]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com